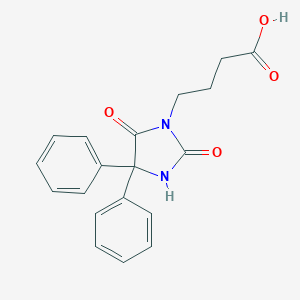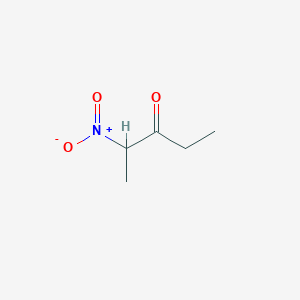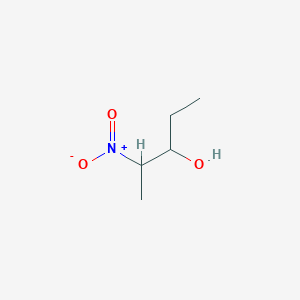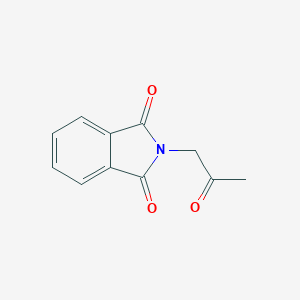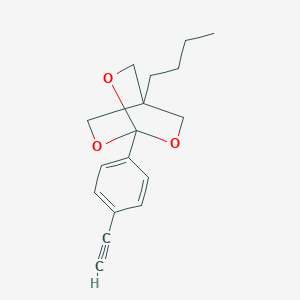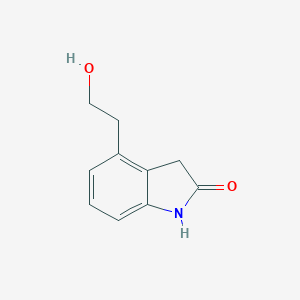![molecular formula C5H5N5 B019340 1,2-Dihydropyrimido[5,4-e][1,2,4]triazine CAS No. 19801-79-7](/img/structure/B19340.png)
1,2-Dihydropyrimido[5,4-e][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydropyrimido[5,4-e][1,2,4]triazine, also known as DPT, is a heterocyclic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DPT has a unique structure that makes it a promising candidate for drug development. In
Mechanism Of Action
The mechanism of action of 1,2-Dihydropyrimido[5,4-e][1,2,4]triazine is not fully understood. However, it has been suggested that 1,2-Dihydropyrimido[5,4-e][1,2,4]triazine exerts its pharmacological effects by inhibiting the activity of certain enzymes. 1,2-Dihydropyrimido[5,4-e][1,2,4]triazine has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical And Physiological Effects
1,2-Dihydropyrimido[5,4-e][1,2,4]triazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, inhibit the replication of viruses, and inhibit the growth of bacteria. 1,2-Dihydropyrimido[5,4-e][1,2,4]triazine has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages And Limitations For Lab Experiments
One advantage of using 1,2-Dihydropyrimido[5,4-e][1,2,4]triazine in lab experiments is its unique structure, which makes it a promising candidate for drug development. 1,2-Dihydropyrimido[5,4-e][1,2,4]triazine has also been shown to have a wide range of pharmacological effects, which makes it a versatile compound for studying various diseases. However, one limitation of using 1,2-Dihydropyrimido[5,4-e][1,2,4]triazine in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 1,2-Dihydropyrimido[5,4-e][1,2,4]triazine. One direction is to further investigate its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to study the structure-activity relationship of 1,2-Dihydropyrimido[5,4-e][1,2,4]triazine to identify more potent analogs. Additionally, the use of 1,2-Dihydropyrimido[5,4-e][1,2,4]triazine in combination with other drugs for the treatment of cancer and viral infections should be explored.
Synthesis Methods
The synthesis of 1,2-Dihydropyrimido[5,4-e][1,2,4]triazine involves the reaction between 3-aminopyrazole and ethyl acetoacetate in the presence of acetic anhydride. The reaction yields a mixture of 1,2-Dihydropyrimido[5,4-e][1,2,4]triazine and its isomer, 1,2-dihydropyrimido[4,5-e][1,2,4]triazine. The mixture can be separated using column chromatography to obtain pure 1,2-Dihydropyrimido[5,4-e][1,2,4]triazine.
Scientific Research Applications
1,2-Dihydropyrimido[5,4-e][1,2,4]triazine has been studied for its potential use in the treatment of various diseases. It has been shown to have antitumor, antiviral, and antimicrobial properties. 1,2-Dihydropyrimido[5,4-e][1,2,4]triazine has also been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
CAS RN |
19801-79-7 |
|---|---|
Product Name |
1,2-Dihydropyrimido[5,4-e][1,2,4]triazine |
Molecular Formula |
C5H5N5 |
Molecular Weight |
135.13 g/mol |
IUPAC Name |
1,2-dihydropyrimido[5,4-e][1,2,4]triazine |
InChI |
InChI=1S/C5H5N5/c1-4-5(8-2-6-1)10-9-3-7-4/h1-3H,(H,7,9)(H,6,8,10) |
InChI Key |
KRXOCAKGVQYFOA-UHFFFAOYSA-N |
SMILES |
C1=C2C(=NC=N1)NNC=N2 |
Canonical SMILES |
C1=C2C(=NC=N1)NNC=N2 |
synonyms |
Pyrimido[5,4-e]-as-triazine, 1,2-dihydro- (8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



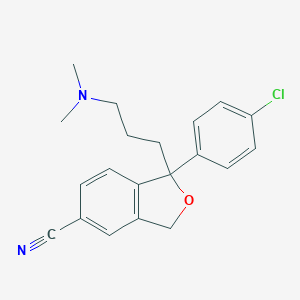
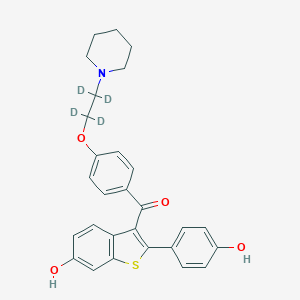

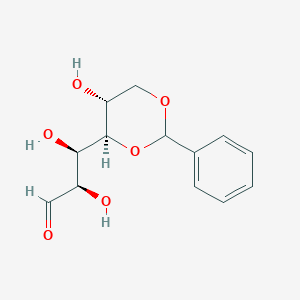
![4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl](/img/structure/B19284.png)


